molecular formula C10H15N B189048 2,3,5,6-Tetramethylaniline CAS No. 2217-46-1

2,3,5,6-Tetramethylaniline

Cat. No. B189048
CAS RN: 2217-46-1
M. Wt: 149.23 g/mol
InChI Key: ZCZPJZYQBNOPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,6-Tetramethylaniline (TMA) is a colorless to pale yellow liquid that is widely used in various industries, including pharmaceuticals, agrochemicals, and dyes. TMA is also a useful intermediate in the synthesis of several organic compounds. In recent years, TMA has drawn significant attention from researchers due to its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 2,3,5,6-Tetramethylaniline is not well understood. However, studies have suggested that 2,3,5,6-Tetramethylaniline may act as a reactive intermediate in several organic reactions. 2,3,5,6-Tetramethylaniline has also been shown to act as a catalyst in several organic reactions.

Biochemical And Physiological Effects

2,3,5,6-Tetramethylaniline has been shown to have several biochemical and physiological effects. 2,3,5,6-Tetramethylaniline has been shown to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. 2,3,5,6-Tetramethylaniline has also been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2,3,5,6-Tetramethylaniline has also been shown to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

2,3,5,6-Tetramethylaniline has several advantages and limitations for lab experiments. One of the advantages of 2,3,5,6-Tetramethylaniline is that it is a useful intermediate in the synthesis of several organic compounds. 2,3,5,6-Tetramethylaniline is also a useful catalyst in several organic reactions. However, 2,3,5,6-Tetramethylaniline has some limitations for lab experiments. 2,3,5,6-Tetramethylaniline is highly toxic and must be handled with care. 2,3,5,6-Tetramethylaniline is also highly reactive and can react with several organic compounds.

Future Directions

2,3,5,6-Tetramethylaniline has several potential future directions for scientific research. One potential future direction is the development of new synthetic methods for 2,3,5,6-Tetramethylaniline. Another potential future direction is the development of new organic compounds using 2,3,5,6-Tetramethylaniline as an intermediate. 2,3,5,6-Tetramethylaniline may also have potential applications in the development of new drugs for the treatment of cancer and inflammation.
Conclusion
In conclusion, 2,3,5,6-Tetramethylaniline is a useful intermediate in the synthesis of several organic compounds. 2,3,5,6-Tetramethylaniline has several potential applications in scientific research, including as a catalyst in several organic reactions and as a potential drug for the treatment of cancer and inflammation. 2,3,5,6-Tetramethylaniline has several advantages and limitations for lab experiments, and future research should focus on developing new synthetic methods for 2,3,5,6-Tetramethylaniline and exploring its potential applications in scientific research.

Synthesis Methods

2,3,5,6-Tetramethylaniline can be synthesized by several methods, including the Friedel-Crafts alkylation of aniline with trimethylaluminum, the reaction of N,N-dimethylaniline with formaldehyde, and the reaction of N,N-dimethylaniline with methyl iodide. Among these methods, the Friedel-Crafts alkylation of aniline with trimethylaluminum is the most commonly used method for the synthesis of 2,3,5,6-Tetramethylaniline.

Scientific Research Applications

2,3,5,6-Tetramethylaniline has been extensively studied for its potential applications in scientific research. One of the most significant applications of 2,3,5,6-Tetramethylaniline is in the synthesis of organic compounds. 2,3,5,6-Tetramethylaniline is a useful intermediate in the synthesis of several organic compounds, including dyes, agrochemicals, and pharmaceuticals. 2,3,5,6-Tetramethylaniline is also used as a catalyst in several organic reactions.

properties

IUPAC Name

2,3,5,6-tetramethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-6-5-7(2)9(4)10(11)8(6)3/h5H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZPJZYQBNOPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392645
Record name 2,3,5,6-tetramethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetramethylaniline

CAS RN

2217-46-1
Record name 2,3,5,6-Tetramethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2217-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6-tetramethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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